molecular formula C22H18N4O2S B13393124 N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide

Cat. No.: B13393124
M. Wt: 402.5 g/mol
InChI Key: MAHSNFBPPYMWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide typically involves multiple steps. One common route includes the following steps :

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a Heck reaction, which involves the coupling of a pyridine derivative with the indazole core.

    Sulfinylation: The sulfinyl group is introduced using a sulfinylating agent such as sulfinyl chloride.

    N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide has a wide range of applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfinyl group, in particular, plays a crucial role in its reactivity and biological activity .

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfinyl]benzamide

InChI

InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)

InChI Key

MAHSNFBPPYMWFB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.